2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid
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Overview
Description
2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, a trifluoromethoxy group, and a butanoic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Sodium dichromate, sulfuric acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and aromatic rings contribute to its binding affinity and specificity towards certain enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Trifluoromethoxy)benzoylamino)benzoic acid: Shares the trifluoromethoxy group and aromatic structure.
2-Amino-2-(trifluoromethoxy)butanoic acid: Contains a similar butanoic acid moiety and trifluoromethoxy group.
Uniqueness
2-(4-Methylbenzyl)-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H18F3NO4 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-4-oxo-4-[4-(trifluoromethoxy)anilino]butanoic acid |
InChI |
InChI=1S/C19H18F3NO4/c1-12-2-4-13(5-3-12)10-14(18(25)26)11-17(24)23-15-6-8-16(9-7-15)27-19(20,21)22/h2-9,14H,10-11H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
VTUAHHLUVVNVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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